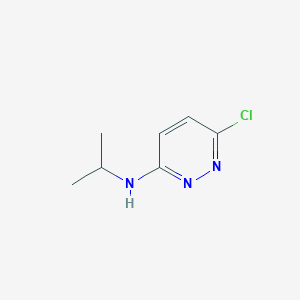

6-chloro-N-isopropylpyridazin-3-amine

説明

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing atoms of at least two different elements in their rings. The pyridazine (B1198779) ring, a six-membered ring with two adjacent nitrogen atoms, is a key scaffold in this field. google.com The presence of the nitrogen heteroatoms endows the pyridazine ring with unique physicochemical properties, such as a high dipole moment and the capacity for hydrogen bonding, which are crucial for molecular interactions. scbt.com The specific substitution pattern of 6-chloro-N-isopropylpyridazin-3-amine, featuring both a halogen and an alkylamine group, further diversifies its chemical reactivity and potential for forming a variety of derivatives.

Significance of Pyridazine and Amine Scaffolds in Medicinal Chemistry and Agrochemical Research

The pyridazine scaffold is considered a "privileged structure" in drug discovery. Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. ontosight.ainih.gov The unique arrangement of nitrogen atoms in the pyridazine ring allows for specific interactions with biological targets. scbt.com

Similarly, the amine scaffold is a fundamental component in many biologically active compounds. The presence of an amine group can influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for its pharmacokinetic and pharmacodynamic profiles. In agrochemical research, pyridazine derivatives have shown efficacy as herbicides, fungicides, and insecticides. bldpharm.com The combination of the pyridazine core and the amine functional group in this compound makes it a promising starting point for the development of new bioactive molecules in both medicine and agriculture.

Research Trajectory of this compound and Analogues

The research trajectory of this compound is primarily centered on its use as a key building block in the synthesis of more complex, biologically active compounds. While the compound itself is noted as a research chemical, its true significance lies in its role as a precursor. pharmaffiliates.com

Patents and scientific literature reveal that derivatives of this compound are being explored for their potential as therapeutic agents. For instance, analogues of this compound are integral to the development of pyridazinone derivatives that act as thyroid hormone receptor agonists. google.comjustia.com In these synthetic pathways, the core structure of this compound is modified to create molecules with high specificity and activity at the thyroid hormone β receptor.

One notable derivative, 3,5-dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline, is synthesized from precursors related to this compound. googleapis.com This highlights the compound's utility in constructing molecules with multiple substituted rings, a common feature in modern drug candidates. The synthesis often involves the reaction of a precursor, 3,6-dichloropyridazine (B152260), with an amine to introduce the amino group, a fundamental step in arriving at the structure of this compound and its analogues. google.comgoogle.com

The ongoing research into these analogues underscores the importance of the this compound scaffold in the quest for new and improved therapeutic agents.

Structure

3D Structure

特性

IUPAC Name |

6-chloro-N-propan-2-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3/c1-5(2)9-7-4-3-6(8)10-11-7/h3-5H,1-2H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBDHWVJYXLFKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481819 | |

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-55-2 | |

| Record name | 6-chloro-N-isopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 6 Chloro N Isopropylpyridazin 3 Amine and Its Derivatives

Established Synthetic Routes to Substituted Pyridazines

The construction of the pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is the foundational step. These rings are typically synthesized via the condensation of 1,4-dicarbonyl compounds, or their synthetic equivalents, with hydrazine (B178648) or its derivatives. The versatility of this approach allows for the introduction of various substituents onto the pyridazine scaffold, which can be crucial for the synthesis of complex derivatives. georgiasouthern.edu

A common and critical intermediate in the synthesis of the target molecule is a chloropyridazine, often 3,6-dichloropyridazine (B152260). This intermediate is typically prepared from the corresponding pyridazinone precursor. The conversion of the keto group of a pyridazinone to a chloro group is a standard transformation in heterocyclic chemistry. This is frequently accomplished by treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). asianpubs.org The reaction involves the conversion of the amide-like oxygen of the pyridazinone into a better leaving group, which is then displaced by a chloride ion. This halogenation step is vital as the chlorine atoms act as reactive sites for subsequent nucleophilic substitution reactions.

With a di-chlorinated pyridazine scaffold in hand, the next step is the selective introduction of an amino group. The synthesis of the key intermediate, 3-amino-6-chloropyridazine (B20888), is achieved through a nucleophilic aromatic substitution reaction on 3,6-dichloropyridazine. Due to the electron-deficient nature of the pyridazine ring, the chlorine atoms are susceptible to displacement by nucleophiles.

By carefully controlling the reaction conditions, one chlorine atom can be selectively replaced by an amino group. This is typically achieved by reacting 3,6-dichloropyridazine with ammonia (B1221849), often in the form of aqueous ammonia (ammonia water or ammonium (B1175870) hydroxide). google.comgoogle.com The reaction can be performed under conventional heating or accelerated using microwave irradiation, which has been shown to significantly reduce reaction times. rsc.org For example, microwave-assisted amination at 120°C can be completed in 30 minutes, affording the product in high yield (87%). rsc.org Patents describe various conditions, highlighting the flexibility in solvent choice and temperature, ranging from 30°C to 180°C with reaction times of 5 to 26 hours. google.com

| Method | Ammonia Source | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Microwave | NH₄OH (28-30%) | - | 120 | 30 min | 87 | rsc.org |

| Conventional | Ammonia Water | Methanol | 150 | 6 h | 89.25 | google.com |

| Conventional | Ammonia Water | Dichloromethane | 30 | 26 h | - | google.com |

Approaches for N-Isopropyl Group Introduction and Derivatization

The final key transformation is the introduction of the N-isopropyl group onto the primary amino group of 3-amino-6-chloropyridazine. This can be accomplished through two primary strategies: direct N-alkylation or reductive amination.

Direct N-alkylation involves the reaction of the 3-amino-6-chloropyridazine intermediate with an isopropylating agent, typically an isopropyl halide such as 2-bromopropane (B125204) or 2-iodopropane. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism, where the nitrogen atom of the amino group attacks the electrophilic carbon of the isopropyl halide. This method often requires the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction.

While conceptually straightforward, a significant challenge in the direct alkylation of primary amines is controlling the degree of substitution. masterorganicchemistry.com The mono-alkylated product, 6-chloro-N-isopropylpyridazin-3-amine, is itself a secondary amine and can be more nucleophilic than the starting primary amine. This can lead to a second alkylation event, resulting in the formation of the di-isopropylamino derivative as an undesired byproduct. Achieving high selectivity for mono-alkylation often requires careful control of stoichiometry and reaction conditions. koreascience.kr

Reductive amination, also known as reductive alkylation, offers a more controlled and highly selective alternative for introducing the isopropyl group. wikipedia.org This powerful C-N bond-forming reaction proceeds in two stages: the formation of an imine intermediate followed by its reduction to the corresponding amine. masterorganicchemistry.com

In this context, 3-amino-6-chloropyridazine is reacted with acetone (B3395972). The amine attacks the carbonyl carbon of acetone to form a hemiaminal, which then dehydrates to form an N-propylidenepyridazin-3-amine (an imine or Schiff base). This imine is formed in situ and is immediately reduced to the final secondary amine product without being isolated. wikipedia.orgmasterorganicchemistry.com The key to the success of this one-pot procedure is the use of a mild reducing agent that selectively reduces the C=N double bond of the imine in the presence of the C=O group of the unreacted acetone. harvard.edu

| Reducing Agent | Abbreviation | Characteristics | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Highly selective for imines over carbonyls at neutral or slightly acidic pH. Highly toxic. | wikipedia.orgharvard.edu |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Milder, less toxic alternative to NaBH₃CN. Effective in various solvents, often with acetic acid as a catalyst. | masterorganicchemistry.comharvard.edu |

| α-Picoline-borane | pic-BH₃ | An effective reducing agent that can be used in methanol, water, or under neat conditions. | researchgate.net |

This method effectively prevents the overalkylation issue associated with direct alkylation, as the secondary amine product is significantly less reactive towards acetone than the starting primary amine, thus ensuring high yields of the desired mono-isopropyl derivative. masterorganicchemistry.com

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques are often employed. One of the most significant advancements is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture. georgiasouthern.edumdpi.comnih.gov This has been successfully applied to several steps in pyridazine synthesis, including the crucial amination of 3,6-dichloropyridazine. asianpubs.orgrsc.org

Microwave-Assisted Synthesis in Pyridazine Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. ajrconline.orgutrgv.edu In pyridazine chemistry, this technology is particularly effective for nucleophilic aromatic substitution (SNAr) reactions, such as the amination of chloropyridazines.

The synthesis of this compound via this method involves the direct reaction of 3,6-dichloropyridazine with isopropylamine (B41738). Under microwave irradiation, the polar molecules in the reaction mixture absorb microwave energy directly, leading to rapid and uniform heating. This efficient energy transfer facilitates the displacement of one of the chlorine atoms on the pyridazine ring by the isopropylamine nucleophile. The reaction is typically carried out in a sealed vessel using a solvent with a high dielectric constant, such as ethanol (B145695) or n-butanol, which couples efficiently with the microwave field. This approach often provides the desired monosubstituted product with high regioselectivity and in excellent yields within minutes, whereas conventional heating might require several hours. figshare.comresearchgate.net

The table below illustrates typical conditions for the microwave-assisted synthesis of the target compound.

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) |

| 3,6-Dichloropyridazine | Isopropylamine | n-Butanol | 140 | 20 | 100-150 | >90 |

| 3,6-Dichloropyridazine | Isopropylamine | Ethanol | 120 | 30 | 100-150 | ~85 |

Catalytic Approaches for C-N Bond Formation

Transition metal-catalyzed cross-coupling reactions provide a versatile and powerful alternative for the formation of carbon-nitrogen (C-N) bonds, especially for heteroaromatic systems. The Buchwald-Hartwig amination (palladium-catalyzed) and Ullmann-type couplings (copper-catalyzed) are the most established methods in this category. wikipedia.orgmdpi.com These reactions are highly valued for their broad substrate scope and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. rug.nl This reaction employs a palladium catalyst, typically composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a specialized phosphine (B1218219) ligand (e.g., XPhos, SPhos), in the presence of a base. nih.gov In the synthesis of this compound, the catalytic cycle begins with the oxidative addition of 3,6-dichloropyridazine to the Pd(0) complex. The resulting Pd(II) complex then coordinates with isopropylamine, and subsequent deprotonation by the base forms a palladium-amido complex. The final step, reductive elimination, yields the desired product, this compound, and regenerates the Pd(0) catalyst. wikipedia.org The choice of ligand is critical for the reaction's success, influencing reaction rate, yield, and selectivity.

Copper-Catalyzed C-N Coupling

Copper-catalyzed C-N coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, is an economical and effective alternative to palladium-catalyzed methods. nih.gov This approach typically involves a copper(I) salt, such as CuI, a ligand, and a base. Modern protocols often use N,N- or N,O-donor ligands like diamines (e.g., N,N'-dimethylethylenediamine) or amino acids to facilitate the reaction under milder conditions than the classical Ullmann reaction. nih.gov The reaction mechanism is believed to involve the formation of a copper-amide species from isopropylamine, which then undergoes coupling with 3,6-dichloropyridazine to furnish the final product. These reactions are often performed at moderate temperatures and are known for their reliability. researchgate.net

The following table summarizes representative conditions for these catalytic approaches.

| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Buchwald-Hartwig | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | 85-95 |

| Copper-Catalyzed | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 75-85 |

Chemical Reactivity and Mechanistic Investigations of 6 Chloro N Isopropylpyridazin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Chloropyridazine Moiety

The pyridazine (B1198779) ring, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electronic characteristic makes the ring susceptible to attack by nucleophiles, a process known as nucleophilic aromatic substitution (SNAr). The chlorine atom at the 6-position serves as a good leaving group in these reactions, facilitating the introduction of a wide variety of functional groups.

The rate and regioselectivity of SNAr reactions on substituted pyridazines are heavily influenced by the electronic properties of the substituents attached to the ring. In the case of 6-chloro-N-isopropylpyridazin-3-amine, two key groups modulate the reactivity of the C6-Cl bond: the ring nitrogens and the N-isopropylamine group.

Activating Effect of Ring Nitrogens: The two nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, significantly lowering the electron density of the aromatic system. This effect is most pronounced at the positions ortho and para to the nitrogens (positions 3, 4, and 6). This reduced electron density makes the carbon atom attached to the chlorine more electrophilic and stabilizes the negatively charged intermediate formed during the reaction, thereby activating the ring towards nucleophilic attack. youtube.com Halogenated π-deficient aromatic rings, such as pyridines and pyrimidines, are excellent substrates for SNAr reactions. youtube.com

The general hierarchy of reactivity in SNAr reactions is often influenced by the ability of the ring to stabilize the intermediate negative charge. Electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.

The displacement of the chlorine atom on the pyridazine ring by a nucleophile generally proceeds via a two-step addition-elimination mechanism. researchgate.net This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netyoutube.com

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bonded to the chlorine atom (C6). This step disrupts the aromaticity of the pyridazine ring and forms a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the aromatic system and, importantly, onto the electronegative nitrogen atoms of the pyridazine ring. This delocalization provides significant stabilization for the intermediate, which is a key factor for the feasibility of SNAr reactions on such heteroaromatic systems. youtube.com

Elimination of the Leaving Group: In the final step, the aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

Recent studies have suggested that while the two-step mechanism is a valid model, some SNAr reactions may proceed through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.govnih.gov For substitutions on heterocycles like pyridine (B92270) and pyrimidine, computational analyses predict that concerted mechanisms are likely common, especially with good leaving groups like chloride. nih.gov

Reactivity of the N-Isopropylamine Group

The N-isopropylamine moiety at the 3-position is a secondary amine, which possesses its own distinct reactivity. It can undergo reactions typical of secondary amines, such as alkylation and acylation, and can also participate in radical-based transformations.

The nitrogen atom of the N-isopropylamine group has a lone pair of electrons, making it nucleophilic. This allows it to react with electrophiles like alkyl halides and acyl chlorides.

Alkylation: The reaction of the secondary amine with an alkyl halide (R-X) can lead to the formation of a tertiary amine. However, selective mono-alkylation of secondary amines can be challenging, as the resulting tertiary amine product is often more nucleophilic than the starting secondary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.govchemrxiv.org To achieve selective mono-alkylation, specific strategies such as using N-aminopyridinium salts or carefully controlling reaction conditions may be necessary. nih.govchemrxiv.org

Acylation: Acylation of the N-isopropylamine group with an acyl chloride (R-COCl) or an acid anhydride (B1165640) yields an amide. This reaction is generally efficient and is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. vedantu.combyjus.com The base serves to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction, driving the equilibrium towards the product. vedantu.comyoutube.com

The N-isopropylamine group can undergo single-electron oxidation to form a corresponding aminium radical cation. beilstein-journals.org This transformation opens up a unique set of reaction pathways distinct from the typical nucleophilic character of the amine. The generation of these reactive intermediates is often achieved using visible-light photoredox catalysis. beilstein-journals.orgsemanticscholar.orgnih.gov

Once formed, the aminium radical cation is a highly useful reactive intermediate. beilstein-journals.org Its fate depends on the subsequent reaction conditions, but common pathways include:

Deprotonation: Loss of a proton from the nitrogen atom can occur.

α-Deprotonation: Deprotonation at the carbon atom alpha to the nitrogen (the isopropyl methine C-H) produces a nucleophilic α-amino radical. This radical can then be intercepted by various electrophiles. beilstein-journals.org

C-N Bond Formation: As electrophilic species, aminium radical cations can add to nucleophilic partners such as alkenes and arenes, leading to new C-N bond formations. nih.govacs.org

This mode of reactivity represents an umpolung (polarity reversal) of the amine's traditional role, turning a nucleophile into an electrophilic radical species.

Cross-Coupling Reactions Involving Chloropyridazines

The chlorine atom on the pyridazine ring serves as a handle for transition metal-catalyzed cross-coupling reactions. These powerful reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of complex molecules that are difficult to synthesize via traditional methods. Palladium- and nickel-catalyzed reactions are most common. sigmaaldrich.comjst.go.jplibretexts.orgnih.gov

The general catalytic cycle for these reactions, such as the Suzuki or Negishi coupling, typically involves three key steps: libretexts.org

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-chlorine bond of the chloropyridazine. This is often the rate-determining step. baranlab.org

Transmetalation: An organometallic nucleophile (e.g., an organoboron or organozinc reagent) transfers its organic group to the metal center, displacing the halide.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active metal catalyst.

For this compound, the chloro substituent is well-positioned for such reactions. A variety of organometallic partners can be used to introduce alkyl, vinyl, or aryl groups at the 6-position. jst.go.jpsmolecule.com

These cross-coupling reactions are highly versatile and generally tolerate a wide range of functional groups, making them a cornerstone of modern synthetic strategies involving halogenated heterocycles.

Functional Group Interconversions and Derivatization

The chemical architecture of this compound offers specific sites for functional group interconversion and derivatization, primarily centered on the reactivity of the chlorine atom at the C6 position of the pyridazine ring. The electron-deficient nature of the pyridazine ring system facilitates nucleophilic aromatic substitution (SNAr) at this position, allowing for the displacement of the chloro group by a variety of nucleophiles. This reactivity is a key strategy for the elaboration of the core structure into more complex derivatives.

Research has demonstrated the effective derivatization of this compound through an SNAr mechanism. Specifically, the chloro substituent can be displaced by an aryloxy group, creating a diaryl ether linkage. This transformation serves as a powerful method for introducing new functionalities and extending the molecular framework.

A notable example of this derivatization is the reaction of this compound with 4-nitrophenol. In this synthesis, the phenoxide, generated in situ, acts as the nucleophile, attacking the C6 position of the pyridazine ring and displacing the chloride leaving group. The reaction proceeds efficiently under basic conditions, utilizing potassium carbonate as the base and dimethylformamide (DMF) as the solvent.

The successful synthesis of N-isopropyl-6-(4-nitrophenoxy)pyridazin-3-amine highlights the viability of the C-Cl bond as a reactive handle for functionalization. The detailed findings from this derivatization are presented below, including the spectroscopic data that confirms the structure of the resulting product.

This documented interconversion underscores the utility of this compound as a versatile intermediate in the synthesis of more complex substituted pyridazine derivatives. The selective substitution of the chlorine atom, while leaving the N-isopropylamino group intact, is a critical aspect of its chemical reactivity.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Chloro N Isopropylpyridazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No experimental or publicly archived ¹H or ¹³C NMR spectra for 6-chloro-N-isopropylpyridazin-3-amine were found. This data is essential for assigning the chemical shifts of the protons and carbons in the molecule, confirming the connectivity of the atoms, and analyzing the conformational dynamics of the isopropyl group and its interaction with the pyridazine (B1198779) ring.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

While the molecular weight of this compound can be calculated, no experimental mass spectra were available. This information is crucial for confirming the molecular mass and for analyzing the fragmentation patterns, which provide valuable insights into the compound's structure and stability under ionization.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

No published FT-IR or Raman spectra for this compound could be located. These spectroscopic techniques are necessary to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H, C-H, C=N, and C-Cl bonds, which would confirm its molecular structure.

X-ray Crystallography for Solid-State Structure Determination

There is no record of a crystal structure determination for this compound in the Cambridge Structural Database (CSD) or other crystallographic databases. X-ray crystallography data would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state, which is fundamental for a complete structural elucidation.

Computational Chemistry and Theoretical Studies of 6 Chloro N Isopropylpyridazin 3 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. For pyridazine (B1198779) derivatives, the arrangement of nitrogen atoms in the ring significantly influences the electron distribution and orbital energies.

Studies on analogous aminopyridines reveal key electronic features that are likely transferable to 6-chloro-N-isopropylpyridazin-3-amine. The positions of the amino group and other substituents affect the bond lengths, bond angles, and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity and lower kinetic stability. ijret.org

The electron-deficient nature of the pyridazine ring, caused by the presence of two electronegative nitrogen atoms, makes it susceptible to nucleophilic attack. The chlorine atom at the 6-position is expected to be a good leaving group in nucleophilic aromatic substitution reactions. Computational models can predict the most likely sites for electrophilic and nucleophilic attack by mapping the molecular electrostatic potential (MEP). For aminopyridines, the MEP surfaces indicate that the regions around the nitrogen atoms are the most electron-rich and are thus susceptible to electrophilic attack, while the carbon atoms of the ring are more electron-poor.

Table 1: Calculated Electronic Properties of Isomeric Aminopyridines (DFT/6-311G++(d,p)) ijret.org

| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |

| HOMO-LUMO Gap (eV) | -0.2624 | -0.1915 | -0.2723 |

| Exo C-N Bond Length (Å) | 1.383 | 1.394 | 1.383 |

| Ring C-N Bond Length (Å) | 1.337 | 1.334 | 1.338 |

Data for aminopyridines is used as an analogue to infer properties of this compound.

Conformational Analysis via Molecular Mechanics and Quantum Methods

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. nih.gov For this compound, the primary source of conformational flexibility arises from the rotation around the C-N bond connecting the isopropyl group to the pyridazine ring.

Conformational analysis can be performed using both molecular mechanics and quantum mechanical methods. nih.gov Molecular mechanics provides a faster, albeit less accurate, way to explore the potential energy surface, while quantum methods offer more precise energy calculations for the identified conformers. These methods can identify the most stable conformations (energy minima) and the energy barriers to rotation between them.

For this compound, the rotation of the N-isopropyl group will be influenced by steric hindrance from the adjacent atoms on the pyridazine ring. It is expected that the molecule will adopt conformations that minimize these steric clashes. The lone pair of electrons on the exocyclic nitrogen atom will also influence the preferred conformation due to electronic repulsion and potential delocalization into the pyridazine ring. While specific computational data for this molecule is not available, it is reasonable to hypothesize that the lowest energy conformers will have the isopropyl group oriented to reduce steric interactions with the pyridazine ring.

Molecular Docking and Binding Hypothesis Generation for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.orgnih.gov This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or enzyme.

The pyridazine scaffold is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a variety of targets. nih.gov For instance, pyridazine derivatives have been investigated as inhibitors of kinases, PARP-1, and as potential anti-tuberculosis agents. nih.govnih.gov Molecular docking studies of these related compounds can provide a basis for generating a binding hypothesis for this compound.

A hypothetical binding model for this compound would likely involve the following interactions:

Hydrogen Bonding: The nitrogen atoms of the pyridazine ring and the N-H group of the isopropylamino substituent can act as hydrogen bond acceptors and donors, respectively. These interactions are crucial for anchoring the molecule within the binding site of a target protein. nih.gov

Hydrophobic Interactions: The isopropyl group and the pyridazine ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen Bonding: The chlorine atom at the 6-position may participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity.

Table 2: Examples of Molecular Docking Studies on Pyridazine and Pyrazine Derivatives

| Compound Class | Biological Target | Key Interactions Observed |

| Pyrazole (B372694)–pyridazine hybrids | COX-2 | Hydrogen bonding and π–H stacking interactions. nih.gov |

| 6-chloropyrazine-2-carboxamides | Mycobacterium tuberculosis InhA protein | Interactions within the protein binding site. semanticscholar.org |

| Chloropyridazine hybrids | PARP-1 | Comparison to co-crystal ligand binding. nih.gov |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that are often difficult to observe experimentally. rsc.org For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) at the 6-position, where the chlorine atom is displaced by a nucleophile.

The electron-deficient nature of the pyridazine ring facilitates SNAr reactions. The reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the pyridazine ring, particularly onto the electronegative nitrogen atoms. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Computational studies can model the energy profile of this reaction pathway, calculating the activation energies for each step and the stability of the Meisenheimer intermediate. These calculations can help to predict the feasibility and rate of the reaction with different nucleophiles. The nature of the substituents on the pyridazine ring plays a crucial role in the reaction rate. The electron-donating N-isopropylamino group may slightly decrease the reactivity towards nucleophiles compared to an unsubstituted 6-chloropyridazine, but the inherent electron deficiency of the pyridazine ring should still allow for the reaction to proceed.

Investigations into the Biological Activity Profile of 6 Chloro N Isopropylpyridazin 3 Amine and Its Derivatives

Anti-Infective Potential: Antibacterial and Antifungal Studies

The pyridazine (B1198779) scaffold has served as a foundation for the development of novel anti-infective agents. Derivatives of 6-chloropyridazine have been synthesized and evaluated for their efficacy against a range of microbial pathogens, including bacteria, fungi, and protozoa.

One area of investigation involves the synthesis of heterocyclic systems derived from 6-chloropyridazin-3(2H)-thione. Studies have shown that certain tricyclic derivatives, such as pyridazino[6,1-b]quinazolin-10-ones and 1,2,4-triazolo[4,3-b]pyridazine-thiones, exhibit notable antimicrobial activity. Some of these compounds have demonstrated a potent response against both Gram-positive and Gram-negative bacteria, as well as various fungi researchgate.net.

Further research into fused heterocyclic systems has explored 3-nitroimidazo[1,2-b]pyridazines. A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine , was synthesized from 6-chloropyridazin-3-amine and tested for its antikinetoplastid activity. While it showed poor solubility, the compound demonstrated significant in vitro activity against the trypomastigote bloodstream form of Trypanosoma brucei brucei, the protozoan responsible for African trypanosomiasis, with a reported half-maximal effective concentration (EC50) of 0.38 µM nih.gov.

| Compound | Organism | Activity (EC50) |

|---|---|---|

| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei | 0.38 µM |

Anti-Inflammatory and Analgesic Research

Pyridazine and pyridazinone derivatives have been a significant focus in the search for new non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles, particularly concerning gastrointestinal side effects sarpublication.compcbiochemres.com. Research has confirmed that modifications to the pyridazinone ring, especially at position 6, can profoundly influence both analgesic and anti-inflammatory activities nih.gov.

A notable example is the marketed drug emorfazone, a 3(2H)-pyridazinone derivative used in Japan as an analgesic and anti-inflammatory agent sarpublication.com. Building on this, numerous studies have explored new analogues. A series of 6-substituted-3(2H)-pyridazinone derivatives containing a piperazine moiety were synthesized and evaluated. In a carrageenan-induced paw edema model in rats, compound 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone demonstrated anti-inflammatory activity comparable to the standard drug indomethacin nih.gov. Other piperazinyl-containing pyridazinones also showed potent analgesic effects in the phenylbenzoquinone-induced writhing test, with several compounds being more potent than aspirin pcbiochemres.com.

Another study focused on amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid . Several of these compounds were found to have analgesic and anti-inflammatory activity equipotent to aspirin and indomethacin, respectively, in preclinical models.

| Compound Class/Derivative | Activity Noted | Reference Standard Comparison |

|---|---|---|

| Emorfazone | Analgesic & Anti-inflammatory | Marketed Drug |

| 6-[4-(2-fluorophenyl) piperazin-1-yl]-3(2H)-pyridazinone | Anti-inflammatory | Similar to Indomethacin |

| Amide derivatives of [6-(3,5-dimethyl-4-chloro-pyrazole-1-yl)-3(2H)-pyridazinone-2-yl]acetic acid | Analgesic & Anti-inflammatory | Equipotent to Aspirin/Indomethacin |

Oncological Research: Anticancer and Antitumor Activities

The pyridazine nucleus is a privileged scaffold in oncology research, with numerous derivatives investigated as potential anticancer agents acting through diverse mechanisms nih.govnih.gov.

One successful strategy has been the development of chloropyridazine hybrids designed to induce apoptosis and inhibit poly(ADP-ribose)polymerase-1 (PARP-1), a crucial enzyme in DNA repair nih.gov. A series of 4-chloropyridazinoxyphenyl conjugates were synthesized and evaluated against a panel of cancer cell lines. Several compounds demonstrated potent growth inhibition, with IC50 values in the low micromolar range against sensitive head and neck (FaDu, HNO97) and breast (MDA-MB-468) cancer cell lines. Further studies confirmed that the most active compounds induced apoptosis by upregulating pro-apoptotic proteins like p53 and BAX, while downregulating the anti-apoptotic protein BCL-2. These compounds also showed PARP-1 inhibitory activity comparable to the approved drug olaparib nih.gov.

Other research has focused on developing pyridazine derivatives as kinase inhibitors. Fused pyrazolo[3,4-c]pyridazine derivatives have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are important targets in cancer therapy mdpi.com.

| Compound | Cancer Cell Line | Activity (IC50) | Proposed Mechanism |

|---|---|---|---|

| Hybrid 3c | FaDu (Head & Neck) | 1.98 µM | Apoptosis Induction, PARP-1 Inhibition |

| Hybrid 3e | HNO97 (Head & Neck) | 2.41 µM | Apoptosis Induction, PARP-1 Inhibition |

| Hybrid 4b | MDA-MB-468 (Breast) | 3.11 µM | Apoptosis Induction |

Cardiovascular System Modulation: Antihypertensive and Cardiotonic Effects

Derivatives of the pyridazine core have been extensively studied for their effects on the cardiovascular system, leading to the discovery of compounds with potent antihypertensive and cardiotonic (positive inotropic) properties consensus.app.

Antihypertensive Activity: Research into 3,6-disubstituted pyridazines has yielded potent antihypertensive agents. A series of 3-hydrazino-6-monoalkylaminopyridazines , synthesized from 3,6-dichloropyridazine (B152260), were evaluated and found to exhibit antihypertensive activity equal to or greater than the established drug hydralazine nih.gov. Similarly, the introduction of various heteroaryl rings (such as imidazole) at the 6-position of 3-hydrazinopyridazine led to compounds with significant hypotensive action in both normotensive and spontaneously hypertensive rats. One derivative, 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine , was found to be 4.9 times more active than dihydralazine upon oral administration nih.govacs.org.

Cardiotonic Effects: Pyridazinone derivatives have been identified as effective cardiotonic agents, often acting as selective inhibitors of phosphodiesterase-III (PDE-III) sarpublication.comnih.gov. This inhibition leads to both positive inotropic (increased force of contraction) and vasodilating effects, which are beneficial in treating congestive heart failure. A study of 4,5-dihydro-3(2H)pyridazinones found that twelve of the synthesized compounds exhibited a greater positive inotropic effect on isolated rabbit hearts than the reference drug digoxin nih.govresearchgate.net. Another notable compound is MCI-154 , a 4,5-dihydro-3(2H)-pyridazinone derivative that acts as a calcium sensitizer, producing a potent positive inotropic effect sarpublication.com. Furthermore, pyridazine analogues of the known cardiotonics amrinone and milrinone have been shown to possess enhanced in vitro cardiotonic activity nih.gov.

Neurological Activity: Antidepressant, Anxiolytic, and Anticonvulsant Investigations

The pyridazine scaffold has been a versatile template for developing agents targeting the central nervous system (CNS).

Antidepressant Activity: Several classes of pyridazine derivatives have shown potential as antidepressants. The drug Minaprine , a 3-aminopyridazine (B1208633) derivative, is known to be effective in animal models of depression, exhibiting both serotoninomimetic and dopaminomimetic activities nih.govacs.org. Structure-activity relationship studies of Minaprine analogues have helped to dissociate these two effects. Other research has focused on pyridazinone derivatives with arylpiperazinyl moieties. Two such compounds, PC4 and PC13 , reduced immobility time in the forced swimming test and antagonized reserpine-induced ptosis in mice, actions consistent with antidepressant potential nih.gov.

Anxiolytic Activity: Fused pyridazine systems have yielded potent anxiolytic agents. A series of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines were found to be active in preclinical models predictive of anxiolytic effects, such as protection against pentylenetetrazole-induced convulsions. These compounds also inhibit the binding of [3H]diazepam to brain membranes, suggesting an interaction with the benzodiazepine receptor site nih.gov. In another study, 2-aryl-5,6-dihydro-(1)benzothiepino[5,4-c]pyridazin-3(2H)-ones showed prominent anxiolytic activity. The derivative Y-23684 was twice as potent as diazepam in an anticonflict test in rats, while causing less muscle relaxation, indicating a potentially favorable therapeutic profile nih.gov.

Anticonvulsant Activity: The anticonvulsant properties of pyridazine derivatives are well-documented. A series of imidazo- and triazolopyridazines were tested against maximal electroshock-induced seizures, with several compounds demonstrating high potency. The derivative 3-amino-7-(2,6-dichlorobenzyl)-6-methyltriazolo-[4,3-b]pyridazine was particularly effective, with an oral ED50 of 22.0 mg/kg, and also showed protective effects in chemically induced seizure models (pentylenetetrazole and strychnine), suggesting involvement with GABAergic and glycinergic pathways nih.gov. Other studies on pyrido[3,2-d]pyridazine and 4,5-dihydropyridazinone derivatives have also identified compounds with significant anticonvulsant activity in the maximal electroshock test nih.govopenpharmaceuticalsciencesjournal.com.

Endocrine System Modulation: Thyroid Hormone Receptor Agonism Studies

A significant area of research for pyridazinone derivatives has been in the modulation of the endocrine system, specifically as selective agonists for the thyroid hormone receptor β (THR-β). The beneficial effects of thyroid hormone on cholesterol and metabolism are primarily mediated by THR-β, which is highly expressed in the liver, while adverse cardiac effects are mediated by the THR-α subtype. Therefore, selective THR-β agonists are sought after for treating metabolic disorders like dyslipidemia and non-alcoholic steatohepatitis (NASH).

Extensive research has identified pyridazinone-containing compounds that are highly potent and selective for THR-β over THR-α. One of the most prominent examples is Resmetirom (MGL-3196) , which features a pyridazinone core. This compound is a liver-directed, orally active, and highly selective THR-β agonist. It has been shown to be 28-fold more selective for THR-β in functional assays. Resmetirom has undergone extensive clinical trials and demonstrated efficacy in reducing liver fat, inflammatory markers, and fibrosis in patients with NASH, leading to its regulatory approval for this indication.

Enzyme Inhibition Studies (e.g., Phosphodiesterases, TDO2, FXa)

Beyond the targets already discussed, derivatives of 6-chloropyridazine have been investigated as inhibitors of various other enzymes critical to disease pathways.

Phosphodiesterases (PDEs): As mentioned in the cardiovascular section, pyridazinone derivatives are effective inhibitors of PDE-III, which contributes to their cardiotonic and vasodilatory effects sarpublication.comnih.gov. The inhibition of this enzyme in cardiac and smooth muscle cells leads to an increase in cyclic AMP levels, resulting in increased cardiac contractility and vasodilation.

Cyclooxygenases (COX): The anti-inflammatory effects of some pyridazine derivatives are linked to the inhibition of COX enzymes. A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were designed, and one compound in particular showed potent in vivo anti-inflammatory activity by acting as a dual inhibitor of both COX-1 and COX-2 isoenzymes nih.gov.

PARP-1 and Kinases: As detailed in the oncology section, chloropyridazine hybrids have been developed as potent inhibitors of PARP-1, a key DNA repair enzyme nih.gov. Additionally, other derivatives have been designed to target and inhibit protein kinases like EGFR and CDK-2, which are crucial for cancer cell proliferation mdpi.com.

TDO2 and FXa: While Tryptophan-2,3-dioxygenase (TDO2) and Factor Xa (FXa) are important therapeutic targets in immuno-oncology and anticoagulation, respectively, investigations into inhibitors for these enzymes have primarily focused on other heterocyclic scaffolds. While dual IDO1/TDO2 inhibitors and direct FXa inhibitors are areas of intense research, pyridazine-based compounds have not been prominently reported as leading candidates for these specific targets in the reviewed literature frontiersin.orgremedypublications.commdpi.com.

Broader Pharmacological Spectrum: Antiviral, Antidiabetic, and Anti-aggregative Properties

Recent pharmacological investigations have unveiled a wider range of biological activities associated with pyridazine derivatives, extending beyond their primary therapeutic applications. These studies highlight the potential of this chemical scaffold in developing novel therapeutic agents for viral diseases, diabetes, and conditions related to platelet aggregation. While direct research on 6-chloro-N-isopropylpyridazin-3-amine in these specific areas is not extensively documented in the reviewed literature, the activities of its structural analogs provide valuable insights into its potential pharmacological profile.

Antiviral Properties

The pyridazine nucleus is a constituent of various heterocyclic compounds that have demonstrated a broad spectrum of antiviral activities. Research has shown that certain pyridazine derivatives exhibit efficacy against a range of viruses, including Hepatitis A Virus (HAV). For instance, a study focusing on the synthesis of new pyridazine derivatives for anti-HAV evaluation identified several compounds with significant antiviral effects. One such derivative, 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govmdpi.comtriazine-3(4H)-thione, showed the highest activity against HAV nih.gov. The mechanism of action for the antiviral effects of pyridazine derivatives can vary, but they often involve the inhibition of viral replication or interference with viral entry into host cells. While these findings are promising, specific antiviral screening data for this compound is not available in the current body of literature.

Antidiabetic Properties

The management of diabetes mellitus is a critical area of pharmaceutical research, and pyridazine derivatives have emerged as a class of compounds with potential antidiabetic applications. The primary mechanism of action explored for these compounds is the inhibition of α-amylase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, these compounds can help in controlling post-prandial hyperglycemia.

A study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives, which share a heterocyclic nitrogen structure with pyridazines, demonstrated significant α-amylase inhibitory activity. Several of these compounds exhibited much lower IC50 values compared to the standard drug, acarbose, indicating potent enzymatic inhibition mdpi.com. For example, certain derivatives showed excellent inhibition with IC50 values as low as 5.14 µM and 5.15 µM mdpi.com. Although this research is on a related heterocyclic system, it underscores the potential of nitrogen-containing heterocyclic compounds in the development of antidiabetic agents.

Interactive Data Table: α-Amylase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives.

| Compound | Substituent | IC50 (µM) |

| 6b | Phenyl | 5.14 |

| 6c | 4-Fluorophenyl | 5.15 |

| 6h | 4-(Trifluoromethyl)phenyl | 5.56 |

| 6g | 2,4-Difluorophenyl | 5.20 |

| 6a | Thiophenyl | 8.38 |

| 6d | 3,5-Dimethoxyphenyl | 7.06 |

| 6i | 5-Chloro-thiophen-2-yl | 7.40 |

| Acarbose | Standard | - |

Data sourced from a study on aryl-substituted pyrazolo[3,4-b]pyridine derivatives mdpi.com.

Anti-aggregative Properties

Platelet aggregation is a key process in thrombosis and cardiovascular diseases, making platelet aggregation inhibitors valuable therapeutic agents. Several studies have investigated the anti-aggregative potential of pyridazinone derivatives.

One study on 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones identified a 4-methylsulfoxide derivative as a particularly potent inhibitor of human platelet aggregation, with an IC50 value of 1.2 µM nih.gov. The structure-activity relationship (SAR) studies in this research highlighted the importance of an electronegative substituent at position 4 and an acetyl group at position 5 of the pyridazine ring for high inhibitory activity nih.gov. Another investigation into N6 derivatives of 8-azapurine, a related heterocyclic system, also revealed potent antiplatelet activity. A specific hydrazone derivative demonstrated an IC50 value of 0.45 µM, which was more potent than the reference drug, ticagrelor nih.gov. These findings suggest that the pyridazine scaffold is a promising starting point for the development of novel antiplatelet agents.

Interactive Data Table: Platelet Aggregation Inhibitory Activity of Pyridazinone and 8-Azapurine Derivatives.

| Compound Class | Derivative | IC50 (µM) |

| 5-acyl-6-phenyl-2,4-substituted-3(2H)-pyridazinones | 4-methylsulfoxide 13b | 1.2 |

| N6 derivatives of 8-azapurine | Hydrazone derivative IIf | 0.45 |

| Ticagrelor | Reference Drug | 0.74 |

Data compiled from studies on pyridazinone nih.gov and 8-azapurine derivatives nih.gov.

While the direct anti-aggregative properties of this compound have not been reported, the significant activity of its derivatives suggests that this compound could also possess inhibitory effects on platelet aggregation, warranting further investigation.

Structure Activity Relationship Sar and Lead Optimization Studies for Pyridazine Based Compounds

Systematic Modification of the Pyridazine (B1198779) Core and Side Chains

The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, offers multiple sites for modification to modulate its physicochemical properties and biological activity. mdpi.com Systematic modifications often begin with the versatile starting material, 3-amino-6-chloropyridazine (B20888), which allows for diverse chemical transformations at both the amino and chloro positions. mdpi.comnih.gov

One common strategy involves the derivatization of the 3-amino group. N-alkylation of 3-aminopyridazine (B1208633) has been explored to understand the influence of the size and nature of the alkyl substituent on biological activity. For instance, the introduction of various alkyl groups can impact the compound's lipophilicity and steric profile, which in turn can affect its binding to biological targets.

Another key area of modification is the 6-position of the pyridazine ring. The chlorine atom at this position is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including different aryl, and heteroaryl moieties. For example, Suzuki-Miyaura cross-coupling reactions have been successfully employed to synthesize 3-amino-6-arylpyridazines from 3-amino-6-chloropyridazine, leading to compounds with diverse electronic and steric properties.

Furthermore, the pyridazine ring itself can be incorporated into larger, fused heterocyclic systems. This approach aims to create more rigid structures that may fit more precisely into the binding pockets of target proteins. The synthesis of pyrazolo[3,4-c]pyridazin-3-amine scaffolds is one such example, where the fusion of a pyrazole (B372694) ring to the pyridazine core has been investigated for its potential to enhance biological activity. mdpi.com

These systematic modifications are crucial for building a comprehensive understanding of the SAR of pyridazine-based compounds and for identifying key structural features that govern their biological efficacy.

Impact of Chlorine and N-Isopropyl Substituents on Biological Efficacy

The presence of specific substituents at the 6- and 3-positions of the pyridazine ring, namely the chlorine atom and the N-isopropyl group, plays a pivotal role in defining the biological activity of 6-chloro-N-isopropylpyridazin-3-amine.

The N-isopropyl group at the 3-amino position introduces a bulky and lipophilic moiety. The size and shape of this group are critical for steric complementarity with the target's binding pocket. A well-fitting substituent can lead to enhanced potency and selectivity. The isopropyl group, with its branched nature, can provide a better fit in certain hydrophobic pockets compared to linear alkyl chains. The lipophilicity of the N-isopropyl group also affects the compound's pharmacokinetic properties, such as its ability to cross cell membranes and its distribution in the body.

Rational Design and Development of Analogues

The rational design of analogues of this compound is guided by the SAR data obtained from systematic modifications and an understanding of the target's structure and binding site. The goal is to optimize the compound's potency, selectivity, and pharmacokinetic properties.

One approach to rational design involves scaffold hopping , where the pyridazine core is replaced by other heterocyclic systems that maintain the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. For instance, if the dual hydrogen bond acceptor capability of the pyridazine nitrogens is crucial for activity, other heterocycles with a similar arrangement of nitrogen atoms could be explored.

Another strategy is substituent modification based on the known SAR. For example, if a hydrophobic pocket is identified in the target's binding site that can accommodate a larger group than isopropyl, analogues with N-cyclobutyl, N-cyclopentyl, or other larger alkyl groups could be synthesized and evaluated. Similarly, if electronic modifications are desired at the 6-position, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or with electron-donating groups to probe the effect on activity.

The development of hybrid molecules is another rational design strategy. This involves combining the this compound scaffold with other pharmacophores known to be active against a particular target. For example, in the design of kinase inhibitors, this scaffold could be linked to a hinge-binding moiety to create a potent and selective inhibitor. nih.govresearchgate.net

The following table illustrates a hypothetical rational design strategy for modifying the this compound scaffold:

| Modification Site | Rationale for Modification | Example Analogue |

| N-isopropyl group | To explore the size of the hydrophobic pocket | 6-chloro-N-cyclobutylpyridazin-3-amine |

| 6-chloro group | To modulate electronic properties and halogen bonding | 6-fluoro-N-isopropylpyridazin-3-amine |

| Pyridazine core | To explore alternative hydrogen bonding patterns | 2-chloro-N-isopropylpyrimidin-5-amine |

This rational, iterative process of design, synthesis, and biological evaluation is fundamental to the optimization of lead compounds and the development of new drug candidates.

Integration of Computational and Experimental SAR Data

The integration of computational and experimental approaches provides a powerful paradigm for accelerating the process of lead optimization and understanding the SAR of pyridazine-based compounds. Computational methods can provide valuable insights into the molecular basis of activity and guide the design of new analogues for synthesis and testing.

Molecular docking is a widely used computational technique to predict the binding mode of a ligand within the active site of a target protein. nih.gov For this compound and its analogues, docking studies can help to visualize how the chlorine atom and the N-isopropyl group interact with specific amino acid residues. nih.gov This information can explain the observed SAR and suggest modifications to improve binding affinity. For example, if docking studies reveal an unoccupied hydrophobic pocket near the N-isopropyl group, this would provide a strong rationale for synthesizing analogues with larger substituents at that position.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By analyzing a dataset of pyridazine analogues with their corresponding activity data, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can help to prioritize which analogues to synthesize, thereby saving time and resources.

The synergy between computational predictions and experimental validation is crucial. Computational models are built and refined based on experimental data, and in turn, they provide testable hypotheses that can be investigated in the laboratory. For instance, a QSAR model might predict that a specific electronic property at the 6-position is critical for activity. This prediction can then be tested by synthesizing and evaluating a series of analogues with varying electronic properties at that position.

The following table summarizes the complementary roles of computational and experimental methods in SAR studies:

| Method | Contribution to SAR |

| Experimental | |

| Synthesis | Provides novel compounds for biological testing. |

| In vitro assays | Generates quantitative data on biological activity. |

| X-ray crystallography | Provides definitive structural information on ligand-protein binding. |

| Computational | |

| Molecular Docking | Predicts binding modes and identifies key interactions. |

| QSAR | Establishes relationships between chemical structure and biological activity. |

| Molecular Dynamics | Simulates the dynamic behavior of the ligand-protein complex. |

By integrating these approaches, a more comprehensive and predictive understanding of the SAR for pyridazine-based compounds like this compound can be achieved, ultimately leading to the more efficient discovery of new and improved therapeutic agents.

Analytical Method Development and Validation for Research on 6 Chloro N Isopropylpyridazin 3 Amine

Chromatographic Methodologies for Purity and Quantification (e.g., UHPLC-MS/MS)

Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) stands as a primary technique for the determination of purity and for the quantification of 6-chloro-N-isopropylpyridazin-3-amine. The high resolution and sensitivity of this method allow for the separation and detection of the main compound from its potential impurities, even at trace levels.

A selective and sensitive UHPLC-MS/MS method can be developed for the identification and quantification of this compound. The method would typically employ a reverse-phase C18 column and a gradient elution program. Positive-ion electrospray ionization (ESI) would be suitable for this nitrogen-containing compound, with detection carried out in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of detection and quantification.

Table 1: Illustrative UHPLC-MS/MS Method Parameters

| Parameter | Value |

| UHPLC System | |

| Column | C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Gradient | 5% B to 95% B over 5 minutes |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition | Precursor Ion > Product Ion (Specific m/z values to be determined) |

| Collision Energy | Optimized for the specific transition |

| Dwell Time | 100 ms |

Impurity Profiling and Characterization in Synthetic Batches

Impurity profiling is a critical component of the chemical development process, providing insights into the synthetic pathway and the stability of the compound. researchgate.net The identification and characterization of impurities in synthetic batches of this compound are essential for controlling the quality of the substance. ijprajournal.com According to ICH guidelines, impurities present at levels above 0.1% should be identified and quantified. researchgate.net

Potential impurities could arise from starting materials, intermediates, by-products of the synthesis, or degradation products. ajprd.com The developed UHPLC-MS/MS method would be the primary tool for detecting these impurities. For structure elucidation, techniques such as high-resolution mass spectrometry (HRMS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed on isolated impurities.

Table 2: Potential Impurities and Characterization Data

| Impurity | Potential Origin | Characterization Method | Expected Data |

| Starting Material | Incomplete reaction | UHPLC-MS/MS, NMR | Retention time and mass spectrum corresponding to the starting material. |

| Isomeric Impurity | Non-specific synthesis | UHPLC-MS/MS, HRMS | Same mass as the main compound but different retention time. |

| Over-alkylated Product | Side reaction | UHPLC-MS/MS, NMR | Higher molecular weight corresponding to the addition of another isopropyl group. |

| Hydrolysis Product | Degradation | UHPLC-MS/MS, HRMS | Mass corresponding to the replacement of the chloro group with a hydroxyl group. |

Method Robustness and Transferability in Research Settings

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chromatographytoday.com For the UHPLC-MS/MS method for this compound, a robustness study should be conducted during the development phase to identify critical parameters. chromatographytoday.com

Typical parameters to be investigated include the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. chromatographytoday.com The effect of these variations on critical method responses, such as peak retention time, resolution between the main peak and impurities, and peak area, would be evaluated.

Method transferability is the process of demonstrating that a validated analytical method can be successfully performed by another laboratory. cellandgene.comthermofisher.com This is crucial when research is scaled up or moved between different sites. A formal method transfer protocol should be established, outlining the scope, materials, analytical procedure, and acceptance criteria. medfilesgroup.com

Table 3: Parameters for Robustness Testing

| Parameter | Variation | Acceptance Criteria |

| Mobile Phase pH | ± 0.2 units | Retention time shift within ± 10%, resolution > 2.0 |

| Column Temperature | ± 5 °C | Retention time shift within ± 10%, peak asymmetry between 0.8 and 1.5 |

| Flow Rate | ± 10% | Relative retention times consistent, system suitability parameters met. |

| Mobile Phase Composition | ± 2% organic | Resolution > 2.0, no change in peak elution order. |

Future Research Directions and Emerging Opportunities in 6 Chloro N Isopropylpyridazin 3 Amine Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. For 6-chloro-N-isopropylpyridazin-3-amine and its analogs, future research is poised to move beyond traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Recent advancements in synthetic organic chemistry offer promising avenues. For instance, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of heterocyclic compounds. asianpubs.orgnih.govmdpi.comgeorgiasouthern.edutandfonline.com The application of microwave irradiation to the synthesis of pyridazine (B1198779) derivatives has been shown to be highly effective. asianpubs.orgnih.govmdpi.comgeorgiasouthern.edutandfonline.com Future studies could focus on developing a one-pot, microwave-assisted synthesis of this compound from readily available starting materials, thereby streamlining its production.

Catalytic methods , particularly those employing transition metals, represent another fertile ground for innovation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have been successfully utilized for the functionalization of the pyridazine core. researchgate.netresearchgate.net Research into novel catalytic systems, perhaps employing more abundant and less toxic metals like copper or iron, could lead to more cost-effective and environmentally friendly synthetic routes. organic-chemistry.org Furthermore, regioselective synthesis strategies, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offer a metal-free and highly efficient approach to constructing pyridazine rings with specific substitution patterns. organic-chemistry.org Adapting such methods for the direct synthesis of N-alkylated aminopyridazines would be a significant step forward.

The table below summarizes some modern synthetic approaches that could be explored for the synthesis of this compound and its derivatives.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, higher purity. asianpubs.orgnih.govmdpi.comgeorgiasouthern.edutandfonline.com | Development of one-pot procedures, optimization of reaction conditions (temperature, time, power). |

| Transition-Metal Catalysis | High efficiency and selectivity, broad functional group tolerance. researchgate.netresearchgate.netorganic-chemistry.orgliberty.edu | Exploration of earth-abundant metal catalysts, development of novel ligand systems. |

| Aza-Diels-Alder Reactions | Metal-free conditions, high regioselectivity, good functional group compatibility. organic-chemistry.org | Expansion of substrate scope to include precursors for this compound. |

| Flow Chemistry | Improved safety, scalability, and process control. | Integration of multi-step syntheses into continuous flow systems. |

Design and Synthesis of Advanced Derivatives with Tuned Reactivity

The inherent reactivity of the this compound scaffold, characterized by the electrophilic nature of the carbon atom bearing the chlorine substituent and the nucleophilic amino group, provides a rich platform for the design and synthesis of advanced derivatives with tailored properties.

Future research will likely focus on several key areas:

Structure-Reactivity Relationship (SRR) Studies: A systematic investigation into how modifications of the isopropyl group and the pyridazine ring affect the compound's reactivity is crucial. This could involve the synthesis of a library of analogs with varying alkyl substituents on the amino group and the introduction of different functional groups on the pyridazine core. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict electronic properties and reactivity, guiding the synthetic efforts. morressier.com

Photoactivatable Derivatives: The development of photoactivatable pyridazine derivatives opens up possibilities in photopharmacology and materials science. For instance, pyridazine N-oxides have been shown to function as photoactivatable surrogates for reactive oxygen species. nih.gov Incorporating such functionalities into the this compound framework could lead to compounds that can be activated with light to exert a specific biological effect or to alter the properties of a material.

Bioconjugates: The synthesis of bioconjugates by linking this compound to biomolecules such as peptides, proteins, or nucleic acids is a promising area. nih.gov These conjugates could be used as probes to study biological processes or as targeted therapeutic agents. The chloro substituent can serve as a handle for nucleophilic substitution reactions to attach the pyridazine moiety to the biomolecule.

Derivatives with Tuned Electronic Properties: For applications in electronic materials, the electronic properties of the pyridazine core can be modulated through the introduction of electron-donating or electron-withdrawing groups. The synthesis of derivatives with phenoxazine (B87303) and 9,9-dimethyl-9,10-dihydroacridine (B1200822) donor moieties has been shown to result in compounds with thermally activated delayed fluorescence (TADF), a desirable property for organic light-emitting diodes (OLEDs). mdpi.com

The following table outlines potential advanced derivatives and their prospective applications.

| Derivative Class | Design Strategy | Potential Application |

| Analogs with Modified N-Alkyl Groups | Varying the size and electronics of the alkyl substituent. | Probing structure-activity relationships, optimizing biological activity. |

| Photoresponsive Derivatives | Incorporation of photo-cleavable or photo-isomerizable groups. | Photopharmacology, light-responsive materials. nih.gov |

| Pyridazine-Biomolecule Conjugates | Covalent attachment to peptides, antibodies, or oligonucleotides. nih.gov | Targeted drug delivery, diagnostic tools. |

| Derivatives for Organic Electronics | Introduction of donor-acceptor architectures. mdpi.com | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). morressier.com |

In-depth Mechanistic Biological Studies

While many pyridazine derivatives have been reported to exhibit a wide range of biological activities, detailed mechanistic studies are often lacking. For this compound and its future derivatives to be effectively utilized in drug discovery, a thorough understanding of their mechanism of action at the molecular level is essential.

Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of this compound and its derivatives is a critical first step. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening. Once potential targets are identified, their role in the observed biological activity needs to be validated using techniques such as gene knockout or RNA interference.

Elucidation of Signaling Pathways: After identifying the molecular target, the next step is to unravel the downstream signaling pathways that are modulated by the compound. This involves studying changes in protein expression and phosphorylation, second messenger levels, and gene expression in response to treatment with the compound.

Structural Biology: Obtaining high-resolution crystal structures of the compound bound to its biological target can provide invaluable insights into the molecular interactions that govern binding and activity. This information is crucial for structure-based drug design efforts aimed at improving the potency and selectivity of the compound.

Comparative Mechanistic Studies: Synthesizing a series of structurally related derivatives and comparing their biological activities and mechanisms of action can help to establish clear structure-activity relationships (SAR). This knowledge is fundamental for the rational design of more effective and safer therapeutic agents.

Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery

The convergence of high-throughput screening (HTS), artificial intelligence (AI), and machine learning (ML) is revolutionizing the drug discovery process. These technologies can significantly accelerate the identification of lead compounds and optimize their properties.

High-Throughput Screening (HTS): Large libraries of pyridazine derivatives, including analogs of this compound, can be rapidly screened for biological activity against a wide range of therapeutic targets. HTS allows for the testing of thousands of compounds in a short period, dramatically increasing the chances of finding promising hits.

Virtual Screening and In Silico Modeling: Computational methods play a crucial role in modern drug discovery. Virtual screening can be used to computationally screen vast libraries of virtual compounds to identify those with a high probability of binding to a specific target. Molecular docking studies can predict the binding mode and affinity of a compound to its target, providing insights for further optimization.

Artificial Intelligence and Machine Learning: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. These models can then be used to:

Predict the biological activity of novel, untested compounds.

Identify key structural features that are important for activity (QSAR studies).

Design new compounds with desired properties (de novo drug design).

Predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to identify compounds with favorable pharmacokinetic profiles early in the discovery process.

The integration of these cutting-edge technologies will undoubtedly accelerate the exploration of the chemical space around this compound, leading to the discovery of novel drug candidates and functional materials with enhanced properties.

Q & A

Q. What are the established synthetic routes for 6-chloro-N-isopropylpyridazin-3-amine, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic aromatic substitution. A common approach involves reacting 3,6-dichloropyridazine with isopropylamine under controlled conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity by stabilizing transition states .

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .

- Stoichiometry : Excess isopropylamine (1.5–2.0 eq.) ensures complete substitution of the 3-chloro group. Yields range from 60–85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Standard characterization includes:

- NMR Spectroscopy : H and C NMR confirm substitution patterns and amine proton environments. The isopropyl group’s split signals (δ 1.2–1.4 ppm for CH) are diagnostic .

- HPLC-MS : Validates purity (>95%) and molecular weight (171.63 g/mol) .